4-[(Phenylsulfanyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 4-[(Phenylsulfanyl)methyl]aniline often involves nucleophilic aromatic substitution, hydrogenation, and subsequent oxidation processes. For instance, 2,6-bis[aryl(alkyl)sulfonyl]anilines were synthesized through a series of steps starting from 2,6-dichloronitrobenzene, indicating a versatile approach to incorporating sulfanyl groups into aniline derivatives (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).
Molecular Structure Analysis
Structural analyses of similar compounds reveal complex interactions that can influence molecular behavior. For example, X-ray crystallography studies of N,S-coordinating Schiff bases highlight the presence of distinct hydrogen bonds, stabilizing the molecule and affecting its photostability and fluorescence properties (Richards, Ang, McDonald, & Bierenstiel, 2015).
Chemical Reactions and Properties
Chemical reactions involving aniline derivatives can lead to a variety of outcomes, depending on the substituents and reaction conditions. For instance, the domino reaction of certain pyrazol derivatives with heterocyclic CH acids results in the cleavage of the substrate and formation of substituted products, demonstrating the reactivity of aniline derivatives in complex transformations (Erkin & Ramsh, 2014).
Physical Properties Analysis
The physical properties of aniline derivatives, such as their mesomorphic behavior, can be significantly influenced by the nature of the substituents. Studies on compounds like 4-(4-bromopropyloxy)-4′-(4-alkyloxybenzylidene)anilines have shown that the presence of specific functional groups can affect their liquid crystalline properties, indicating the importance of molecular structure in determining physical characteristics (Yeap, Ooi, Kubo, & Ito, 2012).
Scientific Research Applications
- Synthesis of Aniline-Based Triarylmethanes
- Application Summary : “4-[(Phenylsulfanyl)methyl]aniline” is used in the synthesis of aniline-based triarylmethanes through a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
- Method of Application : The reaction is catalyzed by a Brönsted acidic ionic liquid, namely [bsmim] [NTf 2 ], and is performed under metal- and solvent-free conditions .
- Results : This protocol has been successfully applied to a broad range of substrates, yielding the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
- Methylation of Anilines with Methanol
- Application Summary : “4-[(Phenylsulfanyl)methyl]aniline” can be used in the methylation of anilines with methanol to selectively give N-methylanilines .
- Method of Application : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results : The process is catalyzed by cyclometalated ruthenium complexes and allows the effective methylation of anilines .
properties
IUPAC Name |
4-(phenylsulfanylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETHGEVRYKIURN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160166 |
Source
|
Record name | p-Toluidine, alpha-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Phenylsulfanyl)methyl]aniline | |
CAS RN |
13738-70-0 |
Source
|
Record name | p-Toluidine, alpha-(phenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013738700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13738-70-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluidine, alpha-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.